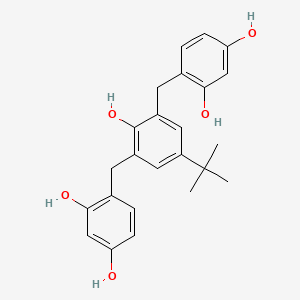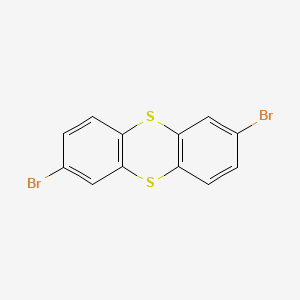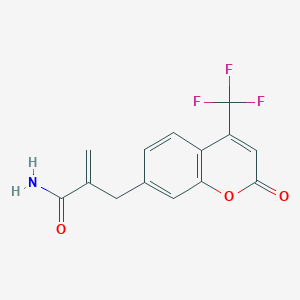
Ethyl gama-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl gama-L-glutamate is a chemical compound derived from L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is an ester formed by the reaction of L-glutamic acid with ethanol. It is known for its applications in various fields, including pharmaceuticals, biochemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl gama-L-glutamate can be synthesized through esterification, where L-glutamic acid reacts with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
L-glutamic acid+ethanol→Ethyl gama-L-glutamate+water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to recycle the ethanol and remove the water formed during the reaction. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl gama-L-glutamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to L-glutamic acid and ethanol.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-glutamic acid and ethanol.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives of this compound.
Scientific Research Applications
Ethyl gama-L-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl gama-L-glutamate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include glutamate receptors and enzymes such as glutamate dehydrogenase.
Comparison with Similar Compounds
Ethyl gama-L-glutamate can be compared with other similar compounds such as:
Mthis compound: Similar ester but with a methyl group instead of an ethyl group.
Ethyl alpha-L-glutamate: An ester of L-glutamic acid but with the esterification occurring at the alpha position.
Gamma-glutamyl compounds: Compounds with a gamma-glutamyl linkage, which have different biological activities and applications.
This compound is unique due to its specific esterification at the gamma position, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;ethene |
InChI |
InChI=1S/C7H13NO4.C2H4/c1-2-12-6(9)4-3-5(8)7(10)11;1-2/h5H,2-4,8H2,1H3,(H,10,11);1-2H2/t5-;/m0./s1 |
InChI Key |
YYBSTLKGDVLTKZ-JEDNCBNOSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)O)N.C=C |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)N.C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)


![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)





